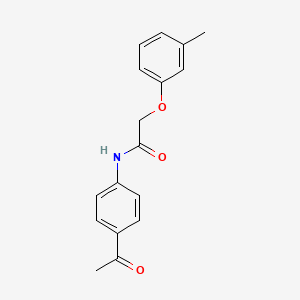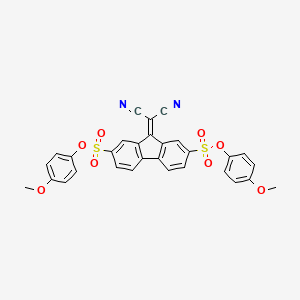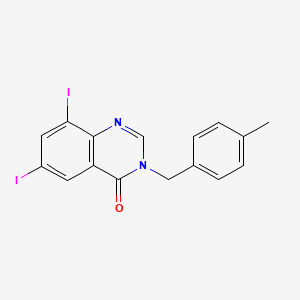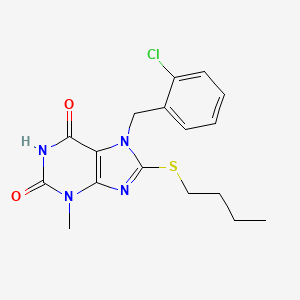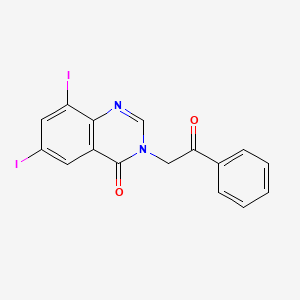
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of iodine atoms in the structure may enhance the compound’s reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 2-oxo-2-phenylethyl bromide.
Cyclization: The cyclization reaction to form the quinazolinone core can be carried out using a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
化学反应分析
Types of Reactions
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido-quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 2-oxo-2-phenylethyl group.
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Lacks the iodine atoms.
6-Iodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Contains only one iodine atom.
Uniqueness
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 2-oxo-2-phenylethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
284682-59-3 |
|---|---|
分子式 |
C16H10I2N2O2 |
分子量 |
516.07 g/mol |
IUPAC 名称 |
6,8-diiodo-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI 键 |
OZDNVXYFDGRXTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)
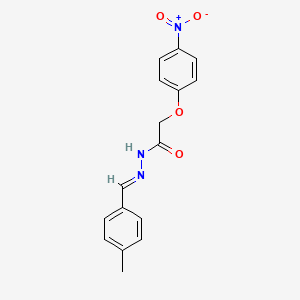

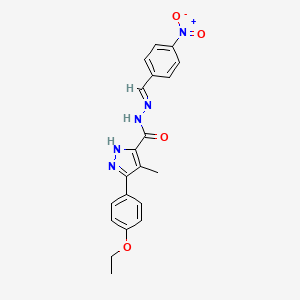

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
